molecular formula C15H13N3O2S2 B2783874 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-methylthiophene-2-carboxamide CAS No. 1795297-84-5

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-methylthiophene-2-carboxamide

Cat. No. B2783874
M. Wt: 331.41
InChI Key: BEHHYJSTYJKYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

An efficient one-pot method has been developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The unique structure of these compounds often comprises cyclopropyl, thiophenyl, and oxadiazolyl moieties.


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Anticancer Applications

Research on compounds featuring oxadiazole and thiophene moieties has shown promising anticancer activities. For example, derivatives synthesized with these components were evaluated against various cancer cell lines, including breast, lung, colon, and ovarian cancers, showing moderate to excellent activity. These findings suggest that similar structures could be explored for anticancer applications (Ravinaik et al., 2021). Additionally, novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety exhibited cytotoxic effects against HepG2, Caco-2, and PANC-1 cell lines, indicating their potential as anticancer agents (Adimule et al., 2014).

Antimicrobial Applications

Compounds incorporating thiophene and oxadiazole structures have also been explored for antimicrobial properties. For instance, thiourea derivatives showed significant antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel anti-microbial agents (Limban et al., 2011). Another study focused on the synthesis of thiophenyl pyrazoles and isoxazoles, demonstrating potential antibacterial and antifungal activities, especially against Bacillus subtilis and Aspergillus niger (Sowmya et al., 2018).

properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-8-6-11(22-7-8)14(19)16-10-4-5-21-12(10)15-17-13(18-20-15)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHHYJSTYJKYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=C(SC=C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-methylthiophene-2-carboxamide

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